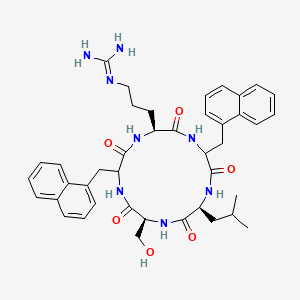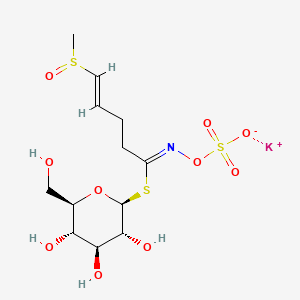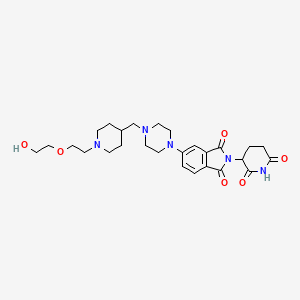
ATP-13C10 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATP-13C10 (dilithium), also known as Adenosine 5’-triphosphate-13C10 dilithium, is a compound where the adenosine triphosphate (ATP) molecule is labeled with the stable isotope carbon-13 (13C) at ten positions. ATP is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required to drive various cellular processes and serves as a coenzyme in numerous biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10 (dilithium) involves the incorporation of 13C-labeled carbon atoms into the ATP molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C atoms at the desired positions within the ATP molecule .
Industrial Production Methods
Industrial production of ATP-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The production process must also comply with stringent quality control measures to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ATP-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: ATP can be oxidized to produce adenosine diphosphate (ADP) and inorganic phosphate.
Reduction: ATP can be reduced in certain biochemical pathways.
Substitution: ATP can participate in substitution reactions where one of its phosphate groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-13C10 (dilithium) include enzymes such as kinases and phosphatases, which catalyze the transfer of phosphate groups. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving ATP-13C10 (dilithium) include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Aplicaciones Científicas De Investigación
ATP-13C10 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and energy transfer.
Biology: Employed in research on cellular energy metabolism and signaling.
Medicine: Utilized in studies on the role of ATP in disease processes and potential therapeutic interventions.
Industry: Applied in the development of new drugs and diagnostic tools.
Mecanismo De Acción
ATP-13C10 (dilithium) exerts its effects by participating in biochemical reactions that involve the transfer of phosphate groups. It acts as a substrate for enzymes such as kinases, which catalyze the phosphorylation of various molecules. The labeled 13C atoms allow researchers to track the movement and transformation of ATP within cells, providing valuable insights into metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
ATP-13C10 (disodium): Another 13C-labeled ATP compound where the lithium ions are replaced by sodium ions.
ATP-13C10 (monopotassium): A similar compound with potassium ions instead of lithium ions.
Uniqueness
ATP-13C10 (dilithium) is unique due to its specific labeling with 13C and the presence of lithium ions. This combination allows for precise tracking of ATP in various biochemical studies and offers unique insights into the role of lithium in biological systems.
Propiedades
Fórmula molecular |
C10H14Li2N5O13P3 |
|---|---|
Peso molecular |
529.0 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clave InChI |
GSCAHXFCKKVRCE-ODQJVVOMSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)





![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)






